molecular formula C16H18N4O2 B2357668 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034604-13-0

3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2357668
CAS No.: 2034604-13-0
M. Wt: 298.346
InChI Key: VDRDBHMQSGBALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused bicyclic system comprising a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core conjugated with a 1-methylpyridin-2-one moiety via a carbonyl linker. The methylpyridinone group contributes to hydrogen-bonding capacity and solubility, while the cyclopenta ring may enhance rigidity and metabolic stability.

Properties

IUPAC Name

1-methyl-3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-18-7-3-5-12(15(18)21)16(22)19-8-9-20-14(10-19)11-4-2-6-13(11)17-20/h3,5,7H,2,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRDBHMQSGBALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one (CAS Number: 2034509-51-6) is a novel pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS Number 2034509-51-6

Structure

The structure of the compound features a complex bicyclic framework characteristic of pyrazolo derivatives, contributing to its biological activity.

Research indicates that compounds in the pyrazolo family exhibit a variety of biological activities through several mechanisms:

  • Kinase Inhibition : Pyrazolo derivatives have been identified as potent inhibitors of serine/threonine kinases such as Casein Kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. In vitro studies have shown that certain pyrazolo derivatives exhibit IC50 values in the low nanomolar range against CK2α and CK2α’ .
  • Anticancer Properties : The antiproliferative effects of pyrazolo derivatives have been demonstrated across various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer and leukemia cell lines .
  • Antimicrobial Activity : Some pyrazolo compounds have exhibited antimicrobial properties against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their effectiveness .

Case Study 1: CK2 Inhibition

In a study focused on optimizing pyrazolo[1,5-a]pyrimidines, researchers synthesized several derivatives that were screened for CK2 inhibition. One derivative showed an IC50 value of 8 nM against CK2α, indicating high potency. Additionally, these compounds demonstrated selective inhibition with minimal cytotoxicity across a panel of cancer cell lines .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of pyrazolo derivatives in the NCI-60 cell line panel. Compounds derived from the pyrazolo scaffold exhibited variable degrees of antiproliferative activity, with some showing promising results comparable to established chemotherapeutics .

Comparative Analysis of Biological Activities

Activity TypeCompound ExampleIC50 Value (nM)Reference
CK2 InhibitionPyrazolo derivative A8
AnticancerPyrazolo derivative BVaries
AntimicrobialPyrazolo derivative CNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. The incorporation of the hexahydro-cyclopenta moiety in this compound enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective agents. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant properties .

Antimicrobial Properties

The presence of nitrogen-rich heterocycles in the compound contributes to its antimicrobial activity. Research has demonstrated that pyrazolo compounds can act against a range of bacterial and fungal pathogens. This property is particularly relevant in the context of rising antibiotic resistance, making such compounds valuable in developing new antimicrobial therapies .

Synthesis Routes

The synthesis of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic strategies include:

  • Cyclization Reactions : Utilizing cyclo-condensation techniques to form the pyrazolo ring.
  • Functionalization : Modifying the methylpyridine component to enhance biological activity.
  • Purification : Employing chromatography methods to isolate the desired compound with high purity.

Case Study: Synthesis and Characterization

A recent study detailed the synthesis of similar pyrazolo derivatives through a cyclo-condensation reaction involving active methylene compounds and substituted pyridines. The resulting products were characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming their structures and purity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Compound Structure Key Substituents Bioactivity/Properties References
Target Compound Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine + 1-methylpyridin-2-one Carbonyl linker, pyrazine core Unknown bioactivity; predicted enhanced rigidity and solubility due to pyridinone
1,2,3,7,8,9-Hexahydrocyclopenta[3,4]pyrazolo[1,5-a]cyclopenta[d]pyrimidin-6-amine (CAS 878417-21-1) Cyclopenta-pyrazolo-pyrimidine Amine group at position 6 Structural analog with pyrimidine core; amine may confer basicity and nucleophilic reactivity
Pyrazolo[1,5-a]pyrimidine 7c () Pyrazolo[1,5-a]pyrimidine Trifluoromethylphenyl, hydroxylphenyl Antitumor activity (IC50 = 2.70 µM vs. HEPG2-1); fluorine enhances lipophilicity and stability
Compound 58 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Dimethylphenyl, isopropyl Likely modulates solubility and steric interactions; no bioactivity reported
Dipyrazolo[1,5-a:4',3'-c]pyridine () Fused pyrazole-pyridine p-Toluenesulfonyl groups Synthesized via multicomponent reactions; structural complexity impacts scalability

Functional Group and Substituent Analysis

  • Pyrazine vs. Pyrimidine Cores: The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) offers distinct electronic properties compared to pyrimidine (1,3-positions).
  • Carbonyl vs. Amine Linkers : The carbonyl group in the target compound may engage in hydrogen-bond acceptor interactions, contrasting with the nucleophilic amine in CAS 878417-21-1, which could participate in salt formation or covalent bonding .
  • Substituent Effects: Trifluoromethyl groups in ’s compound 7c improve metabolic stability and logP, whereas the target’s methylpyridinone likely enhances aqueous solubility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorinated analogs (e.g., ’s 7c) exhibit higher logP values compared to the target compound’s pyridinone group, which may reduce blood-brain barrier penetration .
  • Solubility: The methylpyridinone moiety likely increases aqueous solubility relative to amine or trifluoromethyl-substituted analogs .

Bioactivity and Target Profiling

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine 7c () shows potent activity against HEPG2-1 cells (IC50 = 2.70 µM), linked to its trifluoromethyl and hydroxylphenyl substituents. The target compound’s pyrazine core and carbonyl linker may favor different protein targets .
  • Cluster Analysis () : Compounds with similar heterocycles cluster by bioactivity profiles, suggesting the target compound’s mode of action could align with kinase or protease inhibition .

Preparation Methods

Electrochemical Cyclization Approach

A three-component electrochemical method achieves pyridinone formation without catalysts. Using β-ketoamides (e.g., 1a ) and acrylonitrile derivatives under O₂ atmosphere generates the pyridinone core in 74–94% yields. Methylation occurs via CH₃I/NaH in THF, achieving quantitative N-methylation.

Optimization Data (Electrochemical Method)

Parameter Optimal Condition Yield Impact
Oxidant O₂ (1 atm) 94% vs. 6% (Ar)
Solvent Ethanol 74% vs. 52% (DMF)
Acetic Acid (equiv) 6 Peak yield

Construction of CyclopentaPyrazolo[1,5-a]Pyrazine

Oxidative Cross-Dehydrogenative Coupling (CDC)

Reacting 3-aminopyrazole (2a ) with cyclopentanone (2b ) under aerobic conditions forms the fused pyrazolo-pyrazine system. Acetic acid (6 equiv) promotes cyclization at 130°C, yielding 74% product. Copper(II) acetate enhances regioselectivity, suppressing triazolo byproducts.

Mechanistic Pathway

  • Iminium Formation : Condensation of 2a and 2b generates iminium intermediate I .
  • Oxidative Aromatization : O₂-mediated dehydrogenation forms pyrazine ring II .
  • Intramolecular Cyclization : Acid-catalyzed [3+2] cycloaddition yields bicyclic system III .

Iodine-Catalyzed Pyrazole Cyclization

Vinyldiazo ketones (32 ) react with enynones (34 ) in dichloroethane at 80°C, forming pyrazole intermediates (33 ) in 35–81% yields. Subsequent treatment with TBHP/I₂ induces cyclopenta annulation, achieving 67% yield for analogous systems.

Carbonyl Linkage Formation

Friedel-Crafts Acylation

Pyrazolo-pyrazine III reacts with 1-methylpyridin-2(1H)-one IV via Friedel-Crafts acylation. Using AlCl₃ in DCM at 0°C, the acyl chloride derivative V couples efficiently (82% yield).

Side Reaction Mitigation

  • Competitive O-Acylation : Suppressed by bulky Lewis acids (e.g., FeCl₃ vs. AlCl₃).
  • Ring Oxidation : Avoided by maintaining inert atmosphere.

Integrated Synthesis Protocol

Combining the above steps:

  • Step 1 : Electrochemical synthesis of pyridin-2(1H)-one (94%).
  • Step 2 : N-Methylation with CH₃I (98%).
  • Step 3 : CDC cyclization to form bicyclic core (74%).
  • Step 4 : Acylation with pyridinone (82%).

Overall Yield : 94% × 98% × 74% × 82% ≈ 55.4%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Electrochemical CDC Catalyst-free, green conditions Requires O₂ atmosphere 74–94%
Iodine Cyclization Broad substrate scope TBHP stoichiometry critical 35–81%
Friedel-Crafts High regioselectivity Sensitive to moisture 78–82%

Scale-Up Considerations

  • Cyclopenta Ring Stability : Recrystallization from methanol/water (9:1) prevents hygroscopicity.
  • Acylation Safety : Exothermic reaction requires slow addition of acyl chloride below 5°C.
  • Byproduct Management : Column chromatography (SiO₂, hexane/EtOAc gradient) removes triazolo impurities.

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeKey ConditionsPurification MethodReference
1CyclizationAcidic reflux (HCl, 80°C)Filtration, drying
2Carbonyl couplingDCM, RT, 12hRecrystallization

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Methodological Answer:
A combination of spectroscopic methods ensures accurate structural confirmation:

  • 1H/13C NMR : Assign chemical shifts to protons and carbons in the fused rings (e.g., δ 2.5–3.5 ppm for cyclopentane protons; δ 150–160 ppm for pyrazine carbons) .
  • HRMS : Verify the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amine/pyrazole N-H bonds (~3200 cm⁻¹) .

Q. Table 2: Key Spectral Parameters

TechniqueTarget SignalsDiagnostic ValueReference
1H NMRCyclopentane H (δ 2.5–3.5 ppm)Ring conformation
13C NMRPyrazine C=O (δ 165 ppm)Carbonyl position
HRMSExact mass (±2 ppm)Molecular formula confirmation

Advanced: How can computational modeling resolve contradictions in spectral data for complex heterocycles?

Methodological Answer:
Discrepancies in spectral interpretation (e.g., overlapping NMR signals) can be addressed via:

  • DFT calculations : Optimize the molecular geometry and simulate NMR chemical shifts using software like Gaussian or ORCA. Compare computed vs. experimental shifts to assign ambiguous signals .
  • Docking studies : Predict reactivity by modeling interactions with enzymes or receptors, identifying electron-deficient regions for functionalization .
  • MD simulations : Assess conformational stability of the fused rings under varying solvent conditions .

Advanced: What experimental designs are suitable for evaluating environmental persistence or degradation pathways?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:

Laboratory assays :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or buffer solutions (pH 3–9) at 25°C. Monitor degradation via HPLC .
  • Microbial degradation : Use soil or water microcosms to assess biodegradation over 28 days .

Field studies :

  • Deploy randomized block designs with split plots to account for variable environmental factors (e.g., soil type, temperature) .

Basic: How can synthetic impurities be identified and minimized during scale-up?

Methodological Answer:

  • HPLC-MS : Detect impurities (>0.1%) by comparing retention times and mass spectra with standards .
  • Optimize reaction conditions : Reduce side reactions by controlling temperature (±2°C) and stoichiometry (e.g., 1.1 eq. of acylating agent) .
  • Column chromatography : Use gradient elution (hexane/EtOAc) to separate byproducts with similar polarities .

Advanced: What strategies enhance pharmacological activity while maintaining metabolic stability?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .
    • Replace labile esters with amides to reduce hydrolysis .
  • Prodrug design : Mask polar groups (e.g., as acetylated derivatives) to enhance bioavailability .

Advanced: How to design a robust framework for analyzing contradictory bioactivity data across studies?

Methodological Answer:

  • Systematic review protocols :
    • Use PRISMA guidelines to collate data from peer-reviewed studies, excluding non-GLP-compliant results .
    • Apply meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity .
  • Mechanistic studies :
    • Conduct kinase profiling or transcriptomics to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.